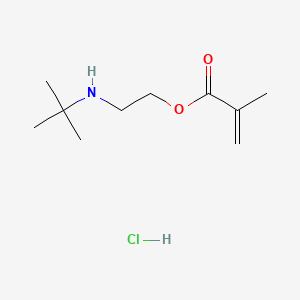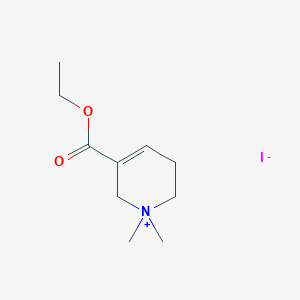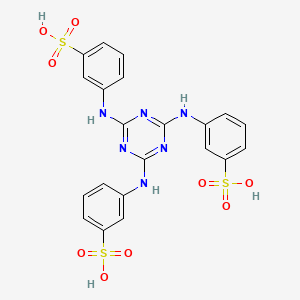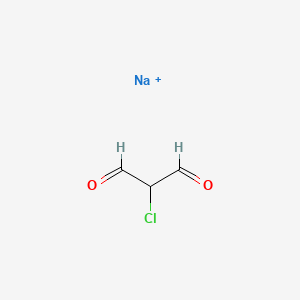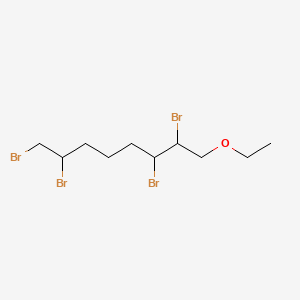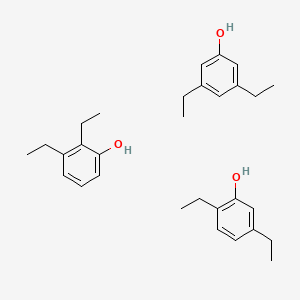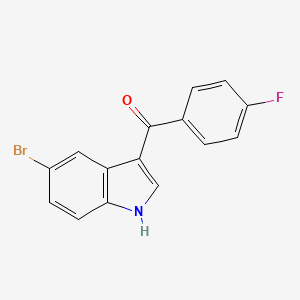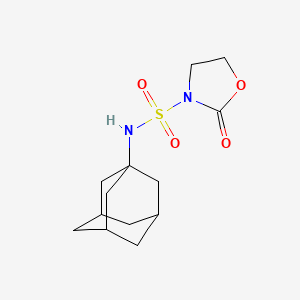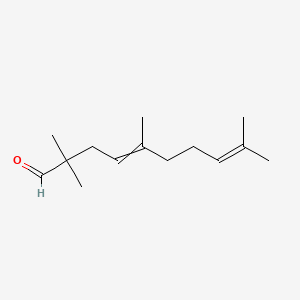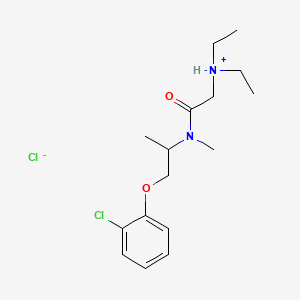
N-(1-(o-Chlorophenoxy)-2-propyl)-2-(diethylamino)-N-methylacetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure that includes a chlorophenoxy group, a propan-2-yl-methylamino group, and a diethylazanium chloride moiety. Its unique chemical properties make it valuable in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride typically involves multiple steps. One common method starts with the reaction of 2-chlorophenol with epichlorohydrin to form 2-(2-chlorophenoxy)propan-1-ol. This intermediate is then reacted with methylamine to yield 2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethanol. Finally, the compound is quaternized with diethylamine and hydrochloric acid to produce the desired [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is employed in various catalytic reactions.
Biology
In biological research, this compound is used to study enzyme interactions and receptor binding. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays and drug development.
Medicine
In medicine, [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride is investigated for its potential therapeutic properties. It is studied for its effects on cellular pathways and its ability to modulate biological processes.
Industry
Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and modulating cellular pathways. The exact mechanism depends on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-trimethylazanium chloride
- [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-dimethylazanium chloride
Uniqueness
Compared to similar compounds, [2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium chloride exhibits unique properties due to the presence of the diethylazanium chloride moiety. This structural feature enhances its solubility and reactivity, making it more versatile in various applications.
Propiedades
Número CAS |
102585-43-3 |
|---|---|
Fórmula molecular |
C16H26Cl2N2O2 |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
[2-[1-(2-chlorophenoxy)propan-2-yl-methylamino]-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C16H25ClN2O2.ClH/c1-5-19(6-2)11-16(20)18(4)13(3)12-21-15-10-8-7-9-14(15)17;/h7-10,13H,5-6,11-12H2,1-4H3;1H |
Clave InChI |
CTPNAMKZKVMVNZ-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CC(=O)N(C)C(C)COC1=CC=CC=C1Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)
